molecular formula C8H14ClNO2 B12999555 Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride

Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride

Cat. No.: B12999555
M. Wt: 191.65 g/mol
InChI Key: VGYROXAAHBWPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride is a compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and functionalization via a Minisci-like reaction .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles has been studied for its scalability and efficiency .

Mechanism of Action

The mechanism of action of Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride involves its ability to mimic the structural features of biologically active compounds. This mimicry allows it to interact with specific molecular targets and pathways, enhancing the efficacy and stability of the drugs it is incorporated into .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)5-2-6-4-7(3-5)9-6;/h5-7,9H,2-4H2,1H3;1H

InChI Key

VGYROXAAHBWPRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(C1)N2.Cl

Origin of Product

United States

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